2-溴-1-环丙基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

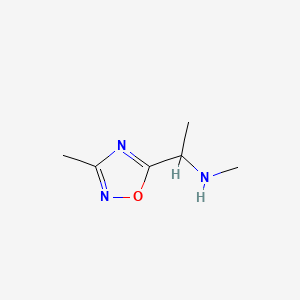

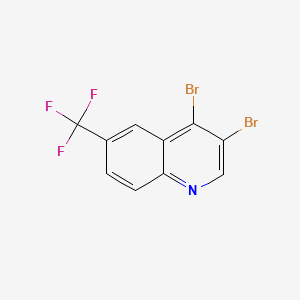

2-Bromo-1-cyclopropyl-1H-imidazole is a chemical compound with the CAS Number: 1267001-46-6 . It has a linear formula of C6H7BrN2 . The compound is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-cyclopropyl-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a bromine atom . The molecular weight of the compound is 187.04 .Physical And Chemical Properties Analysis

2-Bromo-1-cyclopropyl-1H-imidazole is a pale-yellow to yellow-brown liquid . It has a molecular weight of 187.04 and a linear formula of C6H7BrN2 .科学研究应用

Medicinal Chemistry

2-Bromo-1-cyclopropyl-1H-imidazole: is a valuable building block in medicinal chemistry. Its imidazole ring is a core structure in many biologically active compounds. This compound can be used to synthesize new derivatives with potential therapeutic effects. For instance, it can be modified to create molecules with improved binding affinity to certain enzymes or receptors, which is crucial in the development of new medications .

Drug Discovery

In the realm of drug discovery, 2-Bromo-1-cyclopropyl-1H-imidazole serves as a precursor for the synthesis of compounds with diverse pharmacological activities. Its versatility allows for the exploration of novel drug candidates that could act as antibacterial, antifungal, or antiviral agents. The bromine atom in particular provides a reactive site for further functionalization, which is a key step in the hit-to-lead optimization process in drug development .

Organic Synthesis

This compound is instrumental in organic synthesis, especially in the construction of complex molecules. It can participate in various chemical reactions, such as cross-coupling reactions, to form new carbon-nitrogen bonds. This is essential for the synthesis of heterocyclic compounds, which are found in many natural products and pharmaceuticals .

Catalysis

2-Bromo-1-cyclopropyl-1H-imidazole: can also be used in catalysis. The imidazole ring can act as a ligand in transition metal complexes, which are often used as catalysts in organic reactions. This can lead to the development of more efficient and selective catalytic processes, which are highly sought after in industrial chemistry .

Functional Materials

The unique properties of 2-Bromo-1-cyclopropyl-1H-imidazole make it suitable for the creation of functional materials. These materials can have a variety of applications, including sensors, organic semiconductors, and components in electronic devices. The ability to fine-tune the electronic properties of imidazole derivatives is particularly valuable in this field .

Agricultural Chemistry

In agricultural chemistry, derivatives of 2-Bromo-1-cyclopropyl-1H-imidazole can be developed into new agrochemicals. These compounds can serve as the basis for pesticides or herbicides, providing new tools for crop protection and management. The structural flexibility of the imidazole ring allows for the design of compounds with specific modes of action against pests or weeds .

安全和危害

The compound is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation . The safety data sheet advises against ingestion and inhalation, and recommends wearing protective gloves, eye protection, and face protection when handling the compound .

作用机制

Target of Action

2-Bromo-1-cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives, in general, are known to interact with various biological targets due to their broad range of chemical and biological properties

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects

属性

IUPAC Name |

2-bromo-1-cyclopropylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKFMUUKWPBAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

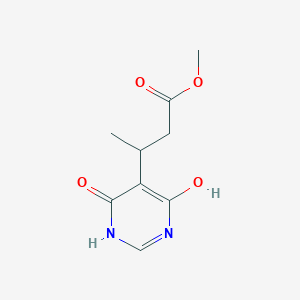

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)